molecular formula C10H9N3O B3270543 (3-amino-1H-pyrazol-4-yl)phenylMethanone CAS No. 52887-29-3

(3-amino-1H-pyrazol-4-yl)phenylMethanone

Cat. No.: B3270543
CAS No.: 52887-29-3
M. Wt: 187.2 g/mol
InChI Key: VZRRGPQFSVSHRE-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Scaffolds in Advanced Chemical Research

The pyrazole scaffold is recognized as a "privileged structure" in drug discovery, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme. tandfonline.comresearchgate.net This versatility has led to the incorporation of the pyrazole ring into numerous commercially successful drugs. tandfonline.combeilstein-journals.orgnih.gov The chemical and biological importance of pyrazoles stems from their unique structure: a five-membered aromatic ring with three carbons and two adjacent nitrogen atoms. globalresearchonline.net This arrangement allows for various tautomeric forms and provides a stable core that can be extensively functionalized. nih.gov

Researchers have explored numerous synthetic strategies to access substituted pyrazoles, with two of the most common methods being the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds (known as the Knorr pyrazole synthesis) and the cycloaddition of 1,3-dipoles to dipolarophiles. researchgate.netnih.gov These synthetic routes offer flexibility, allowing for the creation of diverse molecular architectures with tailored properties. researchgate.net

The applications of pyrazole derivatives are extensive and cover a wide spectrum of biological activities. globalresearchonline.netnih.gov Their prevalence in medicinal chemistry is a testament to their ability to interact with various biological targets.

Table 1: Documented Biological Activities of Pyrazole-Containing Compounds

Biological Activity Description References
Anticancer Pyrazole derivatives have shown efficacy by inhibiting various targets like kinases (e.g., CDKs, EGFR), topoisomerase II, and tubulin. Several best-selling anticancer drugs, including Ruxolitinib and Crizotinib, feature a pyrazole core. tandfonline.comglobalresearchonline.net
Anti-inflammatory The pyrazole scaffold is a key component of well-known anti-inflammatory drugs. globalresearchonline.netmdpi.com
Antimicrobial Various pyrazole derivatives have demonstrated potent activity against bacterial and fungal pathogens, including resistant strains like MRSA. tandfonline.comresearchgate.net
Antiviral The pyrazole nucleus is present in compounds developed to treat viral infections, such as HIV. tandfonline.com mdpi.com
Kinase Inhibition The pyrazole ring is a common hinge-binding moiety in kinase inhibitors, crucial for treating diseases like cancer and inflammatory disorders. nih.gov tandfonline.comnih.gov

| Neurodegenerative Disease Treatment | Pyrazole-containing small molecules have been developed as therapeutic candidates for targeting pathologies found in Alzheimer's and Parkinson's diseases. | nih.gov |

Contextualization of Aminopyrazolyl Methanones in Heterocyclic Chemistry

Within the broad family of pyrazoles, aminopyrazoles are particularly valuable building blocks in medicinal and synthetic chemistry. mdpi.comsunderland.ac.uk The presence of an amino group on the pyrazole ring introduces a key nucleophilic center, enhancing the molecule's ability to form hydrogen bonds and participate in further chemical transformations. mdpi.com Depending on the position of the amino group (C3, C4, or C5), these compounds exhibit distinct chemical reactivity and biological profiles. mdpi.com 5-Aminopyrazoles, for instance, are polyfunctional compounds with three nucleophilic sites (5-NH2, 1-NH, and 4-CH), making them versatile precursors for synthesizing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. beilstein-journals.orgnih.gov

The specific subclass of aminopyrazolyl methanones, which includes the titular compound (3-amino-1H-pyrazol-4-yl)phenylmethanone, combines the features of an aminopyrazole with a ketone linkage. The carbonyl group can act as a hydrogen bond acceptor and provides another reactive site for chemical modification. This combination of functional groups is significant in drug design for creating specific interactions within biological targets.

Research into related structures highlights their potential. For example, a series of 5-amino-1-phenyl-1H-pyrazol-4-yl-phenylmethanones was investigated as highly selective inhibitors of p38 MAP kinase, a key enzyme in inflammatory responses. nih.gov X-ray crystallography of these inhibitors bound to the enzyme revealed a crucial hydrogen bond between the exocyclic amino group of the pyrazole and the protein, a bond that likely contributes to the inhibitor's selectivity. nih.gov The synthesis of these compounds often involves the reaction of precursors like β-ketonitriles with hydrazines. researchgate.netnih.gov For instance, 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile, a related aminopyrazole, has been synthesized from the reaction of (E)-3-amino-2-benzoyl-3-hydrazino-2-propenenitrile. nih.gov

The position of the amino group is critical. While 3-amino and 5-amino pyrazoles have been extensively studied as kinase inhibitors and anticancer agents, 4-aminopyrazoles have attracted attention for different properties, such as anticonvulsant and antioxidant activities. mdpi.com The development of synthetic routes to these compounds, often involving multicomponent reactions, remains an active area of research. nih.govekb.eg

Table 2: Key Aminopyrazole Scaffolds in Research

Scaffold Type Position of Amino Group Common Applications/Research Focus References
3-Aminopyrazoles Position 3 Kinase inhibitors (e.g., for CDK16), anticancer and anti-inflammatory agents. mdpi.comnih.gov
4-Aminopyrazoles Position 4 Investigated for anticonvulsant and antioxidant properties; generally show different activity profiles compared to 3- and 5-amino isomers. mdpi.com

| 5-Aminopyrazoles | Position 5 | Widely used as versatile synthons for fused heterocycles and as kinase inhibitors (e.g., p38 MAPK, Bruton Kinase). | mdpi.combeilstein-journals.orgnih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-amino-1H-pyrazol-4-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-10-8(6-12-13-10)9(14)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRRGPQFSVSHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(NN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Amino 1h Pyrazol 4 Yl Phenylmethanone and Analogous Structures

Classical and Modern Synthetic Routes to Pyrazolyl Methanones

The construction of pyrazolyl methanones can be broadly categorized into several key strategies, including classical cyclocondensation reactions, modern multi-component approaches, and the functionalization of pre-existing pyrazole (B372694) rings.

Cyclocondensation Approaches Involving Hydrazine (B178648) Derivatives and Diketone Precursors

A cornerstone of pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. nih.govnih.gov This method remains a fundamental and widely used approach for creating the pyrazole ring.

In a typical synthesis, a β-ketonitrile can react with hydrazine to form a 3-aminopyrazole (B16455) derivative. The reaction proceeds through the initial formation of a hydrazone at the keto group, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon. chim.it The versatility of this method allows for the synthesis of a variety of substituted aminopyrazoles by choosing appropriately substituted starting materials. For instance, the reaction of substituted phenylhydrazines with 1-aminocinnamonitriles, which are derived from benzoylacetonitriles, yields 5-amino-3-aryl-1H-pyrazoles. nih.gov

One of the challenges in using substituted hydrazines is controlling the regioselectivity of the cyclization, as two different regioisomers can potentially form. nih.gov However, strategic modifications to the diketone precursor, such as the use of β-enamino diketones, along with a Lewis acid like BF3, can enable highly regioselective one-pot syntheses of substituted pyrazoles. organic-chemistry.org

A notable example is the synthesis of 3-amino-5-substituted-1H-pyrazole-4-carbonitriles. This involves the reaction of 3-oxoalkanonitriles with trichloroacetonitrile (B146778) to form an intermediate which then undergoes condensation with hydrazine hydrate (B1144303) to yield the desired aminopyrazole derivative. nih.gov

PrecursorsReagents/ConditionsProductReference
β-KetonitrilesHydrazine3-Aminopyrazoles chim.it
1-AminocinnamonitrilesSubstituted Phenylhydrazines5-Amino-3-aryl-1H-pyrazoles nih.gov
β-Enamino diketonesArylhydrazines, BF3Regioselective 3,5-disubstituted 4-formyl-N-arylpyrazoles organic-chemistry.org
3-OxoalkanonitrilesTrichloroacetonitrile, Hydrazine hydrate3-Amino-5-substituted-1H-pyrazole-4-carbonitriles nih.gov

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step. mdpi.comnih.gov Several MCRs have been developed for the synthesis of pyrazole derivatives, including those structurally analogous to (3-amino-1H-pyrazol-4-yl)phenylmethanone.

A straightforward three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water has been shown to produce aryl/heteroaryl (3-phenyl-1H-pyrazol-4-yl)methanone derivatives. longdom.org This method is noted for its simple procedure and environmentally friendly conditions. longdom.org

Four-component reactions are also prevalent. For example, the reaction of malononitrile, ethyl cyanoacetate, hydrazine hydrate, and various aldehydes can produce highly functionalized pyrazole derivatives in excellent yields. clockss.org Another four-component reaction involves the condensation of (hetero)aromatic aldehydes, hydrazine hydrate, β-ketoesters (like ethyl acetoacetate), and malononitrile, often catalyzed by a simple base like piperidine (B6355638) in an aqueous medium. nih.gov These reactions proceed through a sequence of Knoevenagel condensation, Michael addition, and cyclization steps.

ComponentsCatalyst/SolventProduct TypeReference
Enaminones, Benzaldehyde, Hydrazine-HClWaterAryl/heteroaryl (3-phenyl-1H-pyrazol-4-yl)methanones longdom.org
Malononitrile, Ethyl cyanoacetate, Hydrazine hydrate, AldehydesEthanolFunctionalized pyrazoles clockss.org
Aldehydes, Hydrazine hydrate, β-Ketoesters, MalononitrilePiperidine/WaterPyrano[2,3-c]pyrazole derivatives nih.gov
Hydrazine, β-Ketonitrile, β-DiketoneSolvent-free6-Trifluoromethylpyrazolo[3,4-b]pyridines beilstein-journals.org

Functionalization of Pre-existing Pyrazole Rings

Another important strategy for synthesizing complex pyrazole derivatives involves the modification of a pre-formed pyrazole ring. rsc.org This approach is particularly useful for introducing specific functional groups at desired positions.

Acylation is a common method for introducing a methanone (B1245722) group. For example, N-acyl pyrazoles can be prepared through an oxidative functionalization reaction of an aldehyde with pyrazole. mdpi.com This can be achieved using an oxoammonium salt as an oxidant in a solvent-free and base-free reaction, representing a clean and green approach. mdpi.com

Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in functionalizing the pyrazole core. For instance, ortho-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones can be synthesized from 1-phenyl-1H-pyrazol-3-ol by converting the hydroxyl group to a triflate, which then participates in Pd-catalyzed C-C bond-forming reactions. researchgate.net

Direct C-H functionalization is a more recent and highly efficient strategy that avoids the need for pre-functionalized starting materials. rsc.org For example, 4-thio/selenocyanated pyrazoles can be synthesized from 4-unsubstituted pyrazoles using PhICl2 as a hypervalent iodine oxidant and NH4SCN/KSeCN as the thio/selenocyanogen source. beilstein-journals.org The resulting functionalized pyrazoles can then be further derivatized. beilstein-journals.org

Green Chemistry Principles in the Synthesis of this compound Analogs

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to minimize environmental impact. nih.govthieme-connect.com This includes the use of environmentally benign solvents, solvent-free conditions, and catalytic methods. researchgate.net

Solvent-Free and Aqueous Media Syntheses

Performing reactions in water or under solvent-free conditions is a key aspect of green chemistry. thieme-connect.comnih.gov Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. thieme-connect.com

Several multi-component reactions for pyrazole synthesis have been successfully carried out in water. For instance, the three-component synthesis of (3-phenyl-1H-pyrazol-4-yl)methanone derivatives from enaminones, benzaldehyde, and hydrazine has been effectively conducted in water. longdom.org Similarly, four-component reactions leading to pyrano[2,3-c]pyrazoles are often performed in aqueous media, sometimes with the aid of ultrasound irradiation to enhance reaction rates and yields. nih.gov

Solvent-free synthesis, often facilitated by grinding or microwave irradiation, is another environmentally friendly approach. researchgate.net For example, the synthesis of 5-aminopyrazoles has been achieved via a catalytic reaction of ketene (B1206846) N,S-acetals with hydrazine hydrate under solvent-free conditions using a heterogeneous catalyst. mdpi.com Oxidative functionalization of aldehydes with pyrazole to form N-acyl pyrazoles has also been performed solvent-free. mdpi.com

Reaction TypeConditionsProduct TypeReference
Three-component synthesisWater(3-Phenyl-1H-pyrazol-4-yl)methanones longdom.org
Four-component synthesisAqueous ethanol, Microwave irradiationPyrano[2,3-c]pyrazoles nih.gov
CondensationSolvent-free, V2O5/SiO2 catalyst5-Aminopyrazoles mdpi.com
Oxidative amidationSolvent-free, HeatingN-Acyl pyrazoles mdpi.com

Catalytic Approaches in Environmentally Benign Conditions

The use of catalysts, especially those that are recyclable and can operate under mild, environmentally friendly conditions, is a cornerstone of green synthesis. nih.govresearchgate.net

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. For example, magnetic nanoparticles, such as [CoFe2O4], have been used to catalyze the one-pot synthesis of pyrano[2,3-c]pyrazole derivatives under ultrasonic irradiation in water. researchgate.net The catalyst can be recovered using an external magnet. researchgate.net Similarly, V2O5/SiO2 has been employed as a heterogeneous catalyst for the solvent-free synthesis of 5-aminopyrazoles. mdpi.com

Organocatalysts, such as l-tyrosine, have been used in the microwave-assisted synthesis of pyrano[2,3-c]pyrazole derivatives in an eco-friendly water-ethanol mixture. nih.gov Furthermore, simple and biodegradable catalysts like taurine (B1682933) have been shown to be effective in promoting four-component reactions in water to produce dihydropyrano[2,3-c]pyrazoles. nih.gov The development of such catalytic systems is crucial for creating more sustainable synthetic pathways for pyrazole-based compounds. nih.govthieme-connect.com

Challenges and Innovations in Scalable Synthesis of this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a unique set of challenges and necessitates innovative solutions to ensure efficiency, safety, and cost-effectiveness.

Challenges in Scalable Synthesis:

The use of hazardous reagents is another significant concern in large-scale production. For instance, hydrazine hydrate is highly toxic and corrosive, requiring specialized handling and containment procedures to minimize exposure risks. nih.gov Similarly, the synthesis of precursors like (Z)-3-amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile involves trichloroacetonitrile, which is also a toxic substance. nih.gov The management of waste streams containing these hazardous materials adds to the complexity and cost of the process.

The potential for runaway reactions, especially in exothermic cyclization steps, is a critical safety consideration in process scale-up. nih.gov Proper thermal management and process control are essential to prevent accidents and ensure a safe manufacturing process.

Innovations in Scalable Synthesis:

To address these challenges, several innovations in synthetic methodology have been developed. The use of microwave-assisted organic synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields and regioselectivity in the synthesis of pyrazole derivatives. mdpi.comchim.it Microwave heating can provide rapid and uniform heating, leading to more controlled reaction conditions.

The development of continuous flow chemistry offers a promising alternative to traditional batch processing for the synthesis of pyrazoles. Flow reactors can provide better control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, consistency, and scalability. This technology is particularly advantageous for handling hazardous reagents like hydrazine, as the amount of hazardous material in the reactor at any given time is minimized.

The exploration of greener and more sustainable synthetic routes is an ongoing area of research. This includes the use of less toxic solvents, recyclable catalysts, and processes that generate less waste. For example, the use of solid-supported catalysts can simplify purification and catalyst recovery, making the process more environmentally friendly and cost-effective on a large scale.

Process analytical technology (PAT) is increasingly being implemented in pharmaceutical manufacturing to monitor and control key process parameters in real-time. The use of in-situ analytical techniques, such as infrared (IR) and Raman spectroscopy, can provide valuable information about reaction progress, concentration of reactants and products, and the formation of impurities, enabling better process control and ensuring consistent product quality.

The table below highlights some of the key challenges and corresponding innovative solutions for the scalable synthesis of this compound and its analogs.

ChallengeInnovationBenefit(s)
Regioselectivity Microwave-assisted synthesis, precise control of reaction conditions in flow reactors.Improved yield of the desired isomer, simplified purification.
Hazardous Reagents Use of less toxic alternatives, implementation of closed-system flow chemistry.Enhanced operator safety, reduced environmental impact.
Product Purification Development of optimized crystallization processes, use of continuous crystallization technologies.Higher purity of the final product, increased overall yield.
Process Safety Continuous flow manufacturing, implementation of robust process control and monitoring (PAT).Minimized risk of runaway reactions, improved process safety.
Sustainability Use of green solvents and recyclable catalysts, development of atom-economical synthetic routes.Reduced environmental footprint, lower manufacturing costs.

Chemical Reactivity and Transformations of 3 Amino 1h Pyrazol 4 Yl Phenylmethanone

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. This structure imparts a unique reactivity profile, influenced by the electron-donating amino group and the electron-withdrawing benzoyl group.

Electrophilic Substitution Reactions on the Pyrazole Nucleus

The pyrazole ring is generally susceptible to electrophilic attack, although the position of substitution is directed by the existing substituents. In the case of 3(5)-aminopyrazoles, the amino group is a strong activating group, while the benzoyl group at the 4-position is deactivating. Electrophilic substitution, such as nitration or halogenation, would be expected to occur at the C5 position, which is activated by the adjacent amino group and less sterically hindered. However, the presence of the bulky phenylmethanone group at the C4 position can sterically hinder electrophilic attack on the adjacent C5 position.

While specific studies on the electrophilic substitution of (3-amino-1H-pyrazol-4-yl)phenylmethanone are not extensively documented, the behavior of structurally similar pyrazoles provides insight. For instance, the Vilsmeier-Haack reaction on hydrazones of pyrazoles leads to the formation of 4-formyl pyrazole derivatives, demonstrating the susceptibility of the pyrazole ring to electrophilic attack. nih.gov

Nucleophilic Reactivity at Nitrogen Centers

A significant aspect of the reactivity of 3-aminopyrazoles is the presence of two potentially nucleophilic nitrogen atoms within the pyrazole ring (N1 and N2) and the exocyclic amino group. nih.gov The site of nucleophilic attack is a subject of considerable interest and can be influenced by reaction conditions, the nature of the electrophile, and steric factors. nih.gov

In reactions with unsymmetrical 1,3-dielectrophiles, 3(5)-aminopyrazoles can yield mixtures of regioisomeric pyrazolo[1,5-a]pyrimidines due to the comparable reactivity of the ring nitrogens and the exocyclic amino group. nih.gov It is often proposed that an equilibrium exists between the initial attack at a ring nitrogen and the exocyclic amino group. nih.gov For example, the reaction of 1H-3-aminopyrazole with benzylidenemalononitrile (B1330407) is established to involve the exocyclic amino group. nih.gov Conversely, reactions with other electrophiles might favor attack at the ring nitrogens.

Tautomerism and its Influence on Reactivity

Prototropic tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, and it significantly influences their chemical reactivity. nih.gov For this compound, two principal annular tautomers can exist: the 3-amino and the 5-amino forms. The position of the proton on one of the ring nitrogen atoms dictates the numbering of the ring and the designation of the substituents. nih.gov

The predominant tautomer in solution and the solid state is influenced by the nature of the substituents, solvent, and intermolecular interactions. nih.govfu-berlin.de In many 3(5)-substituted pyrazoles, the 3-substituted tautomer is found to be more stable. fu-berlin.de The tautomeric equilibrium directly impacts the reactivity, as the nucleophilicity of the ring nitrogens and the exocyclic amino group can differ between the tautomers. For instance, one tautomer might be more prone to electrophilic attack at a specific nitrogen, leading to a particular regioisomer in subsequent reactions. The ability of the N-unsubstituted pyrazole moiety to form specific hydrogen bonding patterns and self-associate is also dependent on the tautomeric form present. nih.gov

Transformations Involving the Amino Group

The exocyclic amino group at the C3 position is a key site for a variety of chemical transformations, including derivatization, condensation, and cyclization reactions.

Derivatization via Amine Functionality

The primary amino group of this compound can undergo a range of derivatization reactions common to arylamines. These reactions are useful for modifying the properties of the molecule or for introducing new functional groups.

Common derivatization reactions include acylation, sulfonylation, and the formation of Schiff bases. For example, the reaction of aminopyrazoles with aldehydes or ketones can yield the corresponding imines (Schiff bases). A Schiff base has been synthesized from the reaction of 4-amino-phenazone and 3,5-dimethyl-1-phenyl-pyrazole-4-carboxaldehyde. nih.gov While not the exact target molecule, this demonstrates the reactivity of the amino group on a pyrazole ring. Reagents like 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) are also used to specifically modify primary amines. mdpi.com

Table 1: Examples of Derivatization Reactions of Aminopyrazoles

Reactant Reagent Product Type Reference
4-Amino-phenazone 3,5-Dimethyl-1-phenyl-pyrazole-4-carboxaldehyde Schiff Base nih.gov

Condensation and Cyclization Reactions of the Amino Group

The amino group, in conjunction with the adjacent ring nitrogen, provides a 1,3-binucleophilic system that is highly effective for the synthesis of fused heterocyclic systems. Condensation reactions with 1,3-dicarbonyl compounds or their equivalents are particularly common, leading to the formation of pyrazolo[1,5-a]pyrimidines. nih.govmdpi.com

The reaction of 3-amino-1H-pyrazole derivatives with various bidentate electrophiles is a well-established route to a wide array of fused pyrazole systems. For instance, the condensation of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles with enaminones or enaminonitriles yields substituted pyrazolo[1,5-a]pyrimidines. nih.govmdpi.com Similarly, the reaction of 5-amino-3-methyl-1-phenylpyrazole with 2-formylbenzoic acid results in the formation of (±)-3-(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. researchgate.netnih.gov

A three-component condensation of an aromatic aldehyde, malononitrile, and hydrazine (B178648) hydrate (B1144303) can produce 5-aryl-3-amino-1H-pyrazole-4-carbonitriles. researchgate.net These reactions highlight the versatility of the amino group in constructing complex molecular architectures.

Table 2: Examples of Condensation and Cyclization Reactions of Aminopyrazoles

Aminopyrazole Derivative Reactant(s) Product Reference
5-Substituted 3-amino-1H-4-pyrazolecarbonitriles Enaminone/Enaminonitrile Substituted pyrazolo[1,5-a]pyrimidines nih.govmdpi.com
5-Amino-3-methyl-1-phenylpyrazole 2-Formylbenzoic acid (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one researchgate.netnih.gov
Hydrazine hydrate Aromatic aldehyde, Malononitrile 5-Aryl-3-amino-1H-pyrazole-4-carbonitriles researchgate.net

Reactions at the Phenylmethanone Moiety

The phenylmethanone portion of the molecule contains a carbonyl group and a phenyl ring, both of which are sites for potential chemical reactions.

The carbonyl group (C=O) of the phenylmethanone is a key site for nucleophilic attack and condensation reactions. While specific transformations of the carbonyl group for the title compound are not extensively detailed in the surveyed literature, related reactions on similar scaffolds suggest potential pathways.

One such potential transformation is the Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aldehyde to form an α,β-unsaturated ketone, also known as a chalcone. nih.gov This reaction is a cornerstone for synthesizing chalcones, which are precursors to various flavonoids and other biologically active molecules. nih.govresearchgate.net The general mechanism involves the deprotonation of the α-carbon of the ketone, followed by nucleophilic attack on the aldehyde's carbonyl carbon. nih.gov While the target molecule, this compound, possesses a ketone functionality, its direct participation in Claisen-Schmidt condensations to yield chalcone-like structures has not been explicitly documented in the reviewed literature. However, the reverse reaction, where a pyrazole-4-carbaldehyde acts as the electrophile, has been used to create fluorescent analogs. nih.gov

Furthermore, other condensation reactions, such as the Knorr pyrazole synthesis, can be combined with Claisen-type condensations in one-pot procedures to build complex pyrazole derivatives from simpler starting materials. researchgate.netorganic-chemistry.org These examples underscore the potential of the carbonyl group in pyrazole-containing methanones to participate in C-C bond-forming reactions. Other standard carbonyl transformations, such as reduction to the corresponding secondary alcohol using reducing agents like sodium borohydride, remain plausible but are not specifically reported for this compound in the available literature. A review on related pyrazol-3-ones notes that various functional groups can be reduced without affecting the pyrazole ring, suggesting the carbonyl group could likely be targeted selectively. researchgate.net

The parent compound, this compound, features an unsubstituted phenyl ring. Therefore, a discussion of the reactivity of its substituents necessitates the use of derivatives. The synthesis of such derivatives is a common strategy to modulate the molecule's properties for applications such as kinase inhibition. nih.gov

For instance, derivatives with fluoro or dihydroxypropoxy groups on the phenyl ring have been synthesized and studied for their activity as p38 MAP kinase inhibitors. nih.gov While the synthesis of these substituted analogs is well-described, subsequent reactions targeting these newly introduced functional groups are not the primary focus of the existing literature.

Based on general principles of organic chemistry and reactivity patterns of related heterocycles, one can infer potential transformations. For example, a nitro-substituted phenyl ring derivative could undergo reduction of the nitro group to an amine, a common transformation used to introduce a new functional handle. A review on pyrazol-3-ones indicates that the reduction of nitro groups on the scaffold can be achieved with various reducing agents without altering the pyrazole ring itself. researchgate.net Similarly, a methoxy-substituted derivative could potentially undergo ether cleavage. Halogenated derivatives could serve as substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity, a strategy that has been applied to pyrazole triflates to create ortho-substituted pyrazoles. researchgate.net However, specific examples of these transformations on the phenyl ring of the this compound framework are not prominently featured in the surveyed scientific reports.

Formation of Condensed Heterocyclic Systems from this compound Precursors

This compound and its analogs are valuable building blocks for synthesizing fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. nih.govnih.gov These reactions leverage the nucleophilic character of the 3-amino group and one of the pyrazole ring nitrogens. The aminopyrazole typically acts as a 1,3-dinucleophile that reacts with a 1,3-bielectrophile to construct the new fused ring. nih.govias.ac.in

Pyrazolo[3,4-b]pyridines: This fused system is commonly synthesized by reacting a 3-aminopyrazole (B16455) with a 1,3-bielectrophilic partner. Common methods include:

Reaction with α,β-Unsaturated Ketones: The reaction is believed to proceed via a Michael addition of the aminopyrazole to the unsaturated ketone, followed by an attack of the amino group on the carbonyl carbon, subsequent dehydration, and spontaneous oxidation to yield the aromatic pyrazolo[3,4-b]pyridine system. nih.gov

Three-Component Reactions: These one-pot syntheses efficiently combine an aminopyrazole, an aldehyde, and a compound with an active methylene (B1212753) group (like malononitrile) to construct the substituted pyridine (B92270) ring. researchgate.net Solvent-free grinding methods have been reported to be highly efficient for this transformation. researchgate.net

Gould-Jacobs Reaction: In a variation of the classic quinoline (B57606) synthesis, a 3-aminopyrazole can be used in place of aniline (B41778) to react with reagents like diethyl 2-(ethoxymethylene)malonate, leading to the formation of pyrazolo[3,4-b]pyridines, often with a 4-hydroxy or 4-chloro substituent after subsequent steps. nih.gov

Pyrazolo[1,5-a]pyrimidines: The synthesis of this isomeric fused system also relies on the dual nucleophilicity of aminopyrazoles. The regioselectivity of the cyclization, forming the [1,5-a]pyrimidine instead of the [3,4-c]pyrimidine, is generally driven by the higher nucleophilicity of the exocyclic 3-amino group, which initiates the reaction, compared to the endocyclic N1 nitrogen. nih.govresearchgate.net Common synthetic strategies include:

Condensation with β-Dicarbonyl Compounds: The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents is a frequently used and robust method. nih.gov

Reaction with Enaminones or Chalcones: These reagents serve as the three-carbon electrophilic component for the cyclization reaction. nih.govresearchgate.net

Reaction with Benzylidene Malononitriles: This reaction provides a pathway to highly functionalized pyrazolo[1,5-a]pyrimidines. nih.gov

The following table summarizes various cyclization reactions using aminopyrazole precursors to form condensed heterocyclic systems.

Condensed SystemAminopyrazole PrecursorReagents (1,3-Bielectrophile)ConditionsProduct TypeCitation(s)
Pyrazolo[3,4-b]pyridine5-Amino-1-phenyl-pyrazoleα,β-Unsaturated ketonesZrCl4, DMF/EtOH, 95 °C4,6-Disubstituted-1-phenyl-1H-pyrazolo[3,4-b]pyridines mdpi.com
Pyrazolo[3,4-b]pyridine3-Amino-5-methylpyrazoleBenzaldehydes, MalononitrileSolvent-free grinding6-Amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles researchgate.net
Pyrazolo[3,4-b]pyridine3-Aminopyrazole derivativesDiethyl 2-(ethoxymethylene)malonate, then POCl3Reflux in ethanol, then treatment with POCl34-Chloro-1H-pyrazolo[3,4-b]pyridines nih.gov
Pyrazolo[1,5-a]pyrimidine5-Aminopyrazolesβ-Dicarbonyl compounds (e.g., acetylacetone)Acidic conditions (e.g., acetic acid)Substituted pyrazolo[1,5-a]pyrimidines nih.gov
Pyrazolo[1,5-a]pyrimidine3-Amino-5-phenyl-1H-4-pyrazolecarbonitrileEnaminonitrileReflux in acetic acidSubstituted 7-aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitriles nih.gov
Pyrazolo[1,5-a]pyrimidine5-AminopyrazolesSodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olateNot specifiedRegioselective pyrazolo[1,5-a]pyrimidines researchgate.net

Advanced Spectroscopic and Structural Elucidation of 3 Amino 1h Pyrazol 4 Yl Phenylmethanone Systems

Elucidation of Molecular and Crystal Structures

The determination of the three-dimensional arrangement of atoms and molecules is fundamental to understanding the chemical and physical properties of a compound. For (3-amino-1H-pyrazol-4-yl)phenylmethanone, both solid-state and solution-phase conformations are crucial for a comprehensive structural understanding.

In another related compound, 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione, the dihedral angle between the pyrazole (B372694) ring and a pendant phenyl ring is 59.83°. nih.gov The crystal packing of these molecules is often stabilized by a network of intermolecular hydrogen bonds. For example, in the aforementioned triazole derivative, N—H···N and N—H···S hydrogen bonds link adjacent molecules to form sheets. nih.gov Similarly, in the nitro-substituted methanone (B1245722), intermolecular C—H···O hydrogen bonds create chains, which are further stabilized by weak C—H···π and π–π stacking interactions, with a centroid–centroid distance of 3.4441 Å. nih.gov

Based on these data, it can be inferred that the solid-state structure of this compound is likely to be non-planar, with significant twisting between the pyrazole and phenyl rings. The presence of the amino group and the pyrazole N-H suggests that strong intermolecular N—H···N and N—H···O=C hydrogen bonds would be dominant features in its crystal lattice, leading to the formation of supramolecular assemblies.

In solution, molecules often exhibit greater conformational freedom than in the solid state. For this compound, the key conformational variables are the rotation around the single bonds connecting the pyrazole ring to the benzoyl group and the orientation of the amino group.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for investigating solution-state conformations. By detecting protons that are close in space, NOESY can help determine the relative orientation of the different ring systems. For example, NOE correlations between the protons of the phenyl ring and the protons of the pyrazole ring would indicate a folded conformation where these rings are in proximity.

The tautomerism of the pyrazole ring is another important consideration in solution. 3-aminopyrazoles can exist in different tautomeric forms. nih.gov The equilibrium between these tautomers can be influenced by the solvent and the nature of the substituents. nih.gov For the title compound, the 1H-pyrazol-3-amine tautomer is expected to be the most stable form in most solvents.

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The ¹H, ¹³C, and ¹⁵N NMR spectra of this compound would provide a complete map of its covalent framework. While specific experimental data for this exact compound is limited, expected chemical shifts can be predicted based on data from analogous structures. researchgate.netrsc.orgmdpi.com

¹H NMR: The proton spectrum would show distinct signals for the pyrazole ring protons, the phenyl ring protons, the amino group protons, and the pyrazole N-H proton. The aromatic protons would appear in the range of δ 7.0-8.0 ppm. The pyrazole C5-H proton would likely be a singlet at a distinct chemical shift. The NH₂ and N1-H protons would be observable as broad singlets, and their chemical shifts would be sensitive to solvent and concentration.

¹³C NMR: The carbon spectrum would reveal signals for all unique carbon atoms. The carbonyl carbon of the methanone group is expected to be the most downfield signal, typically in the range of δ 190 ppm. The carbons of the pyrazole and phenyl rings would resonate in the aromatic region (δ 110-150 ppm).

¹⁵N NMR: The nitrogen spectrum is particularly informative for heterocyclic compounds. The pyrazole ring contains two distinct nitrogen environments: a "pyridine-like" N2 and a "pyrrole-like" N1. Based on related structures, the N1 nitrogen is expected to resonate at approximately δ -160 to -170 ppm, while the N2 nitrogen would be found further downfield at around δ -70 ppm. researchgate.netnih.gov The amino group nitrogen would have a characteristic chemical shift as well.

Predicted NMR Data for this compound

Atom Nucleus Predicted Chemical Shift (δ, ppm) Notes
Pyrazole-H5 ¹H ~ 8.0 Singlet
Phenyl-H (ortho) ¹H ~ 7.8 Multiplet
Phenyl-H (meta, para) ¹H ~ 7.4-7.6 Multiplet
NH₂ ¹H Variable (broad) Solvent and concentration dependent
Pyrazole-NH ¹H Variable (broad) Solvent and concentration dependent
Carbonyl C=O ¹³C ~ 190
Pyrazole-C3 ¹³C ~ 150 Attached to amino group
Pyrazole-C5 ¹³C ~ 130
Pyrazole-C4 ¹³C ~ 110 Attached to carbonyl group
Phenyl-C (ipso) ¹³C ~ 135 Attached to carbonyl group
Phenyl-C (ortho, meta, para) ¹³C ~ 128-132
Pyrazole-N1 ¹⁵N ~ -165 "Pyrrole-like"
Pyrazole-N2 ¹⁵N ~ -70 "Pyridine-like"
Amino-N ¹⁵N ~ -320

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and establishing the connectivity between different parts of the molecule. slideshare.netipb.ptprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. nih.gov It would be used to definitively assign the signals for the pyrazole C5-H and the various phenyl protons to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. nih.gov This is particularly powerful for identifying quaternary carbons and linking different structural fragments. For this compound, key HMBC correlations would include:

From the pyrazole C5-H to the C3 and C4 carbons of the pyrazole ring.

From the ortho-protons of the phenyl ring to the carbonyl carbon.

From the pyrazole C5-H to the carbonyl carbon, confirming the connection between the pyrazole and benzoyl moieties.

From the amino protons to the C3 and C4 carbons of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): As mentioned in section 4.1.2, NOESY identifies protons that are close in space (typically < 5 Å), providing information about the 3D structure and conformation. science.govresearchgate.net NOE correlations between the phenyl protons and the pyrazole protons would indicate a specific spatial arrangement of these rings.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characteristics

For this compound, the vibrational spectra would be dominated by bands corresponding to the vibrations of the amino group, the carbonyl group, the pyrazole ring, and the phenyl ring.

N-H Vibrations: The amino group (NH₂) and the pyrazole N-H would give rise to stretching vibrations in the region of 3200-3500 cm⁻¹. The asymmetric and symmetric stretching of the NH₂ group are expected to be distinct bands. nih.gov

C=O Vibration: The stretching of the carbonyl group in the benzoyl moiety would produce a strong, sharp band in the IR spectrum, typically in the range of 1630-1680 cm⁻¹. The exact position would be influenced by conjugation with the pyrazole and phenyl rings.

C=N and C=C Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazole and phenyl rings would appear in the 1400-1600 cm⁻¹ region.

Aromatic C-H Vibrations: The C-H stretching vibrations of the aromatic rings would be observed above 3000 cm⁻¹. The out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern of the phenyl ring, would be found in the 690-900 cm⁻¹ region.

Ring Vibrations: The breathing modes of the pyrazole and phenyl rings would be visible in the Raman spectrum, providing a characteristic fingerprint of the molecule.

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (NH₂) Asymmetric & Symmetric Stretching 3300 - 3500
Pyrazole (N-H) Stretching 3200 - 3400
Aromatic (C-H) Stretching 3000 - 3100
Carbonyl (C=O) Stretching 1640 - 1670
Aromatic (C=C) Stretching 1450 - 1600
Pyrazole (C=N) Stretching 1500 - 1580
Amino (N-H) Scissoring 1590 - 1650
Aromatic (C-H) Out-of-plane Bending 690 - 900

Electronic Absorption and Emission Spectroscopy for Photophysical Insights

The electronic behavior of this compound and its analogues is a key area of investigation, with UV-Vis and fluorescence spectroscopy providing critical insights into their potential applications in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent probes.

The electronic absorption spectra of aminopyrazole derivatives are characterized by transitions occurring within the pyrazole and phenyl rings, as well as charge transfer transitions between them. While specific UV-Vis absorption data for this compound is not extensively documented in publicly available literature, analysis of structurally related compounds allows for a detailed theoretical and comparative understanding.

For instance, studies on various pyrazole derivatives reveal that the absorption maxima are influenced by the nature and position of substituents on the pyrazole and phenyl rings. The presence of an amino group (a strong electron-donating group) and a benzoyl group (an electron-withdrawing group) on the pyrazole ring is expected to lead to significant intramolecular charge transfer (ICT) character in the electronic transitions. This typically results in absorption bands at longer wavelengths (a bathochromic shift) compared to the parent pyrazole or benzene (B151609) rings.

Theoretical calculations, such as those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in predicting and interpreting the electronic spectra of these molecules. For example, in a study of 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (a complex derivative), theoretical absorption spectra were calculated to align with experimental findings.

The expected electronic transitions for this compound would likely involve π → π* transitions within the aromatic systems and n → π* transitions associated with the lone pairs on the nitrogen atoms of the pyrazole ring and the oxygen atom of the carbonyl group. The ICT from the amino group to the benzoyl group is anticipated to be a dominant feature in the spectrum.

Table 1: Expected UV-Vis Absorption Characteristics of this compound Based on Analogous Systems

Transition TypeExpected Wavelength Range (nm)Associated Moieties
π → π250 - 350Phenyl ring, Pyrazole ring
n → π300 - 400Carbonyl group, Pyrazole nitrogens
Intramolecular Charge Transfer (ICT)350 - 450Amino group to Benzoyl group

Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Experimental verification is required for precise values.

The fluorescence properties of aminopyrazole derivatives are of significant interest for their potential use as fluorophores. The emission characteristics are intrinsically linked to the electronic structure and are sensitive to the molecular environment.

Research on pyrazoline derivatives has indicated that these types of compounds often exhibit strong fluorescence. nih.gov This is attributed to the conjugated system formed by the pyrazole and phenyl rings. For the more complex derivative, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ), photoluminescence spectra of its thin films showed distinct emission peaks at approximately 580 nm. researchgate.net This emission is likely due to the relaxation from the excited ICT state. The band gap energy for these thin films was determined to be 2.3 eV. researchgate.net

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be significantly influenced by substituents. For example, studies on 3-aminopyridin-2(1H)-ones, which also feature an amino group on a nitrogen-containing heterocycle, have reported quantum yields as high as 0.78. This suggests that this compound could also possess favorable fluorescence properties.

The Stokes shift, which is the difference between the absorption and emission maxima, is another important parameter. A large Stokes shift is often desirable for applications in fluorescence imaging to minimize self-absorption.

Table 2: Photophysical Data for a Structurally Related Pyrazole Derivative

CompoundEmission Maximum (nm)Band Gap (eV)
3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ) Thin Film~580 researchgate.net2.3 researchgate.net

Note: This data is for a derivative and serves as a reference for the potential properties of this compound.

Computational and Theoretical Investigations of 3 Amino 1h Pyrazol 4 Yl Phenylmethanone

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure of molecules. For pyrazole (B372694) derivatives, DFT calculations provide a detailed understanding of their geometric and electronic properties. An exhaustive quantum mechanical analysis of related pyrazole compounds has been successfully investigated using methods like the B3LYP/6-31G** and HF/6-31G** techniques nih.gov. These studies form the basis for analyzing the molecule's stability, reactivity, and potential reaction sites.

Geometry Optimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process identifies the conformation with the lowest energy on the potential energy surface, corresponding to a stable molecular structure nih.goviau.ir. For pyrazole-containing compounds, DFT methods, such as B3LYP with a 6–311 G(d,p) basis set, are commonly used to perform these optimizations nih.gov.

The calculations yield key geometric parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values are often in good agreement with experimental data obtained from techniques like X-ray crystallography nih.gov. For instance, studies on similar pyrazole structures have confirmed a planar conformation for the pyrazole ring nih.gov. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum nih.gov.

Table 1: Representative Optimized Geometric Parameters for a Pyrazole Ring System Note: This table presents typical, representative data for pyrazole derivatives based on computational studies of related compounds.

Parameter Bond Typical Calculated Value (Å)
Bond Length C3-C4 1.41
C4-C5 1.40
N1-N2 1.35
N1-C5 1.34

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity wikipedia.org. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions wikipedia.orgyoutube.com. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor youtube.com.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity wikipedia.org. A small energy gap implies that the molecule can be easily excited, suggesting high chemical reactivity nih.gov. Conversely, a large HOMO-LUMO gap indicates high stability and lower reactivity nih.gov. DFT calculations are widely used to determine the energies of these orbitals and the corresponding energy gap for pyrazole derivatives nih.govnih.gov. For example, the calculated HOMO–LUMO energy gap for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide was found to be 5.0452 eV nih.gov.

Table 2: Calculated Frontier Orbital Energies and Global Reactivity Descriptors Note: This table contains representative values for pyrazole derivatives to illustrate the concepts of FMO analysis.

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
Pyrazole Derivative A -6.25 -1.21 5.04

Molecular Electrostatic Potential (MESP) Surface Analysis

Molecular Electrostatic Potential (MESP) surface analysis is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack nih.gov. The MESP map displays regions of varying electrostatic potential on the electron density surface.

Regions with negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. In contrast, regions with positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack nih.govresearchgate.net. In studies of related pyrazole compounds, MESP analyses have identified electronegative atoms, such as oxygen and nitrogen, as the most negative regions, indicating them as likely sites for electrophilic interaction nih.govnih.gov.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides a powerful means to predict and interpret spectroscopic data. DFT calculations can accurately compute vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts researchgate.netimist.maresearchgate.net.

Theoretical vibrational spectra are calculated from the optimized molecular geometry. The computed wavenumbers often show strong correlation with experimental FT-IR and Raman spectra, aiding in the assignment of vibrational modes to specific functional groups within the molecule researchgate.net. Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate ¹H and ¹³C NMR chemical shifts researchgate.net. The strong agreement typically observed between theoretical and experimental spectroscopic data serves as a confirmation of the molecule's structure researchgate.netresearchgate.net.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most energetically favorable pathway for a given transformation. This involves calculating the energies of reactants, intermediates, transition states, and products.

For complex organic syntheses involving pyrazole cores, theoretical calculations can be used to support a proposed reaction mechanism researchgate.net. By demonstrating that a particular pathway has a lower activation energy barrier compared to alternatives, computational modeling provides strong evidence for how the reaction proceeds at a molecular level.

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations are particularly useful for studying the interaction of a molecule with its environment, such as a solvent or a biological receptor nih.govchristuniversity.in.

In the context of medicinal chemistry, MD simulations are often used in conjunction with molecular docking to assess the stability of a ligand-protein complex nih.gov. For pyrazole derivatives with potential biological activity, MD simulations can reveal how the compound binds to a target's active site, the stability of the key interactions (like hydrogen bonds), and any conformational changes that occur over a period of nanoseconds nih.govchristuniversity.in. This information is invaluable for rational drug design and understanding the molecular basis of a compound's activity.

Quantum Chemical Descriptors for Chemical Reactivity

Quantum chemical descriptors derived from computational studies, particularly Density Functional Theory (DFT), are essential tools for understanding the chemical reactivity and kinetic stability of a molecule. irjweb.comrasayanjournal.co.in These descriptors provide insights into the electronic structure and help predict the behavior of the molecule in chemical reactions. The analysis of these parameters is crucial for rationalizing the reactivity patterns of molecular systems. rasayanjournal.co.in For pyrazole derivatives, these computational methods have been effectively used to analyze molecular properties and predict sites of reactivity. nih.govresearchgate.net

The primary quantum chemical parameters include the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the energy gap between them (ΔE). These frontier molecular orbitals are fundamental in governing molecular interactions. doi.org The HOMO, representing the electron-donating capability of a molecule, and the LUMO, indicating its electron-accepting ability, are key to predicting reactivity. irjweb.comwuxiapptec.com A molecule with a small HOMO-LUMO energy gap is generally more reactive and less kinetically stable, as it requires less energy to undergo electronic transitions. irjweb.comdoi.org

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to further quantify a molecule's stability and reactivity. These descriptors include:

Ionization Potential (IP): The energy required to remove an electron (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (EA ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (IP + EA) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (IP - EA) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = μ² / 2η, where μ is the electronic chemical potential, μ = -χ). rasayanjournal.co.in

Computational studies on various pyrazole derivatives provide representative values for these descriptors, offering a framework for understanding the reactivity of compounds like (3-amino-1H-pyrazol-4-yl)phenylmethanone. For instance, DFT calculations on pyrazole-hydrazone derivatives have been used to determine their electronic properties and reactivity. nih.gov

Below are tables summarizing the calculated quantum chemical descriptors for representative pyrazole derivatives, illustrating the typical range of these values.

Table 1: Frontier Molecular Orbital Energies for Pyrazole Derivatives Data sourced from computational studies on related pyrazole structures.

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV) Source
Pyrazole-Hydrazone L1 -5.8186 -1.0152 4.8034 nih.gov

Table 2: Global Chemical Reactivity Descriptors for Pyrazole Derivatives Calculated values for related pyrazole structures based on their HOMO and LUMO energies.

Compound Ionization Potential (IP) (eV) Electron Affinity (EA) (eV) Electronegativity (χ) (eV) Chemical Hardness (η) (eV) Chemical Softness (S) (eV⁻¹) Electrophilicity Index (ω) (eV) Source
Pyrazole-Hydrazone L1 5.8186 1.0152 3.4169 2.4017 0.4164 2.4306 nih.gov

Another valuable tool in reactivity analysis is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govmdpi.com For pyrazole derivatives, MEP analysis has shown that areas around electronegative atoms, such as oxygen and nitrogen in amide and nitro groups, are often centers for electrophilic attack. nih.gov This allows for the prediction of how the molecule will interact with other reagents and biological targets.

Exploration of 3 Amino 1h Pyrazol 4 Yl Phenylmethanone in Diverse Chemical Applications

As Building Blocks in Complex Organic Synthesis

The unique structure of aminopyrazoles, featuring adjacent amino and pyrazole (B372694) nitrogen atoms, makes them highly effective precursors in the construction of complex molecular frameworks. Their utility is particularly pronounced in the synthesis of fused heterocyclic systems and as substrates in catalytic reactions.

(3-amino-1H-pyrazol-4-yl)phenylmethanone and related aminopyrazoles serve as foundational synthons for a variety of novel heterocyclic structures. The reactivity of the amino group, often in concert with other functionalities on the pyrazole ring, allows for cyclization reactions that yield complex, polycyclic systems.

A primary application is the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds with significant interest in medicinal chemistry. mdpi.com For instance, reacting a derivative, 4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzohydrazide, with acetylacetone (B45752) leads to the formation of (3,5-dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. mdpi.com Similarly, 3-aminopyrazole-4-carbonitriles are key intermediates for pyrazolo[1,5-a]pyrimidines through regiospecific condensation with dielectrophiles. mdpi.com

Furthermore, the aminopyrazole core can be elaborated into other fused systems. For example, 3-amino-4-cyanopyrazole can be converted into pyrazolo[3,4-c]pyrazoles by reacting with hydrazine (B178648). researchgate.net Three-component condensation reactions involving malononitrile, hydrazines, and various aldehydes provide a direct, one-pot synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles. researchgate.net These reactions can be performed under thermal or microwave activation, with water often serving as an environmentally benign solvent. researchgate.net

The following table summarizes the synthesis of various heterocyclic systems from aminopyrazole precursors.

Table 1: Synthesis of Heterocyclic Architectures from Aminopyrazole Precursors
Precursor Reagent(s) Product Yield Reference
3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile N/A Product of cyclization 93% mdpi.com
3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile N/A Product of cyclization 95% mdpi.com
5-Phenyl-3-amino-1H-pyrazole-4-carbonitrile Hydrazine hydrate (B1144303), Benzaldehyde, Malononitrile Product of three-component reaction 92% researchgate.net
3-Amino-4-cyanopyrazole Hydrazine 1H,6H-3-aminopyrazolo[3,4-c]pyrazole N/A researchgate.net
4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzohydrazide Acetylacetone (3,5-dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone N/A mdpi.com

These examples underscore the role of the aminopyrazole scaffold as a versatile platform for generating molecular diversity, enabling access to complex heterocyclic compounds through efficient synthetic strategies. nih.gov

The pyrazole ring system is amenable to functionalization through various catalytic cross-coupling reactions, significantly expanding its synthetic utility. While the parent this compound can be functionalized, more commonly, halogenated or triflate-activated pyrazole derivatives are used as substrates in these reactions.

Palladium-catalyzed cross-coupling reactions are particularly effective. For example, Suzuki-Miyaura coupling has been employed to introduce aryl groups onto the pyrazole core. The reaction of 4-iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazoles with phenylboronic acid, catalyzed by Pd(PPh₃)₄, yields the corresponding 4-phenylpyrazole derivatives. nih.gov A similar approach allows for the functionalization of the 5-position. nih.gov Another example involves a C-C Suzuki-Miyaura cross-coupling reaction in water to produce dimethyl-4-phenyl-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate from its 4-iodo precursor. rsc.org

Sonogashira coupling is another powerful tool for modifying the pyrazole scaffold, enabling the introduction of alkynyl groups. nih.gov The synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and ethanones has been achieved through Pd-catalyzed cross-coupling reactions on intermediate pyrazole triflates, demonstrating broad tolerance for different functional groups. researchgate.net

The following table presents examples of cross-coupling reactions on pyrazole scaffolds.

Table 2: Examples of Cross-Coupling Reactions on Pyrazole Derivatives
Pyrazole Substrate Coupling Partner Catalyst/Conditions Product Yield Reference
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-4-iodo-1H-pyrazole Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ 1-(4-Methoxyphenyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole 56% nih.gov
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-iodo-1H-pyrazole Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ 1-(4-Methoxyphenyl)-5-phenyl-3-(trifluoromethyl)-1H-pyrazole 62% nih.gov
Dimethyl-4-iodo-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate Phenylboronic acid Pd catalyst, water Dimethyl-4-phenyl-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate Low rsc.org
3-Triflyloxy-1H-pyrazole-4-carbaldehyde Various Pd catalyst 3-Substituted pyrazole-4-carbaldehydes Good researchgate.net

These catalytic methods provide a direct route to highly functionalized pyrazoles, which are valuable intermediates for further synthetic transformations. nih.gov

Coordination Chemistry and Ligand Design

The nitrogen atoms of the pyrazole ring and the exocyclic amino group in this compound make it an excellent candidate for ligand design in coordination chemistry. Pyrazole-based ligands are known for their ability to form stable complexes with a wide range of metal ions. researchgate.netresearchgate.net

The design of ligands based on the pyrazole framework is a highly active area of research. researchgate.net The versatility of pyrazole allows it to act as a neutral monodentate or an anionic bidentate ligand, and it can be functionalized to create polydentate chelators. researchgate.net The aminopyrazole structure is a key component in creating ligands for various metal complexes, from discrete mononuclear units to complex polynuclear frameworks. mdpi.com

For example, 3- and 5-formyl-4-phenyl-1H-pyrazoles, synthesized from functionalized pyrazole precursors, are designed as head units for generating new asymmetric imine ligands. rsc.org These ligands can then be used to construct heterometallic polynuclear complexes. rsc.org Similarly, 3-amino-1H-1,2,4-triazole-5-carboxylic acid, a related N-heterocycle, has been used as a building block to prepare a series of transition metal complexes with dimensionalities ranging from mononuclear to 2D layered materials. mdpi.com The synthesis of these complexes is influenced by factors such as the metal salt, pH, and reaction conditions. mdpi.com

Amino-polyalcohol ligands, which share structural motifs with functionalized aminopyrazoles, are also popular in the synthesis of 3d-4f coordination compounds, highlighting the utility of combining amine and hydroxyl/carbonyl functionalities for metal chelation. nih.gov

The stability of metal complexes formed with pyrazole-based ligands is a critical aspect of their application. Studies often involve determining metal-ligand stability constants using techniques like pH-metry and spectrophotometry. jocpr.comjocpr.com

Research on chloro-substituted pyrazoles complexed with lanthanide ions such as Nd(III), Pr(III), and Sm(III) in a dioxane-water mixture has been conducted to evaluate their stability constants. jocpr.comjocpr.com These studies show that complex formation occurs before the hydrolysis of the metal ion. jocpr.com

Spectrophotometric studies have been used to investigate the complexation of pyrazole-based ligands with Ag(I) ions. mocedes.org For ligands like 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene (1,3-PPB) and 1,4-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene (1,4-PPB), 1:1 metal-to-ligand complexes are formed. The stability of these complexes is pH-dependent, and steric effects influence the relative stability, with the 1,4-substituted ligand forming a more stable complex with Ag(I). mocedes.org

The table below shows stability constant data for selected pyrazole-metal complexes.

Table 3: Stability of Metal Complexes with Pyrazole-Based Ligands
Ligand Metal Ion Method Stability Constant (log K) Reference
1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene (1,3-PPB) Ag(I) Spectrophotometry 5.85 (K = 7.1x10⁵) mocedes.org
1,4-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene (1,4-PPB) Ag(I) Spectrophotometry 5.99 (K = 9.7x10⁵) mocedes.org
3-(2'-Hydroxy-5'chlorophenyl)-4-(4'-chlorobenzoyl)-5-(4'-N,N-dimethyl aminophenyl)-1-phenyl pyrazole Nd(III) pH-metry log K₁ = 3.65, log K₂ = 2.90 jocpr.com
3-(2'-Hydroxy-5'chlorophenyl)-4-(4'-chlorobenzoyl)-5-(4'-N,N-dimethyl aminophenyl)-1-phenyl pyrazole Pr(III) pH-metry log K₁ = 3.55, log K₂ = 2.85 jocpr.com
3-(2'-Hydroxy-5'chlorophenyl)-4-(4'-chlorobenzoyl)-5-(4'-N,N-dimethyl aminophenyl)-1-phenyl pyrazole Sm(III) pH-metry log K₁ = 3.80, log K₂ = 3.05 jocpr.com

These investigations provide fundamental insights into the coordination behavior of pyrazole derivatives, guiding the design of new ligands for specific applications.

Applications in Advanced Materials Science (Non-Prohibited)

The structural features of this compound and its derivatives make them suitable for incorporation into advanced materials. Their applications span from optical materials to energetic compounds, leveraging the unique electronic and structural properties of the pyrazole core.

The synthesis of novel heterojunctions, such as 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one, has been reported for potential use in optical applications. researchgate.net Thin films of this compound exhibit a band gap of 2.3 eV and show characteristic photoluminescence, suggesting its utility in optoelectronic devices. researchgate.net

Furthermore, combining the pyrazole ring with other explosophoric groups like nitrofurazan is a strategy for creating new high-energy-density materials. mdpi.com For example, 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan has been synthesized and characterized. The study of its crystal packing reveals how different functional groups (like -CN vs. -NO₂) influence the density and intermolecular interactions, which are critical parameters for energetic materials. mdpi.com

In the field of molecular materials, functionalized 4-phenyl-1H-pyrazoles are being developed as precursors for asymmetric ligands intended for use in mixed-metal polynuclear complexes, which can exhibit interesting magnetic or electronic properties. rsc.org The development of pyrazole-based kinase inhibitors with high selectivity can also be viewed through a materials design lens, where specific molecular recognition properties are engineered into the scaffold. nih.gov

Fluorescent Materials and Probes (Excluding Biological Staining for Clinical/Diagnostic Purposes)

The aminopyrazole core is a key component in the design of novel fluorescent materials. While research on the parent compound is limited, derivatives have shown significant promise. A notable example is 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ), a compound synthesized for its potential in optoelectronics. researchgate.net

Detailed studies on APPQ thin films have revealed interesting photophysical properties. The material exhibits a significant band gap energy and demonstrates characteristic emission in the visible spectrum. researchgate.net The photoluminescence spectra for APPQ thin films show distinct emission peaks around 580 nm. researchgate.net Theoretical studies using methods like the Coulomb-attenuating approach (CAM-B3LYP) have been employed to understand its electronic absorption spectra in various solvents, providing insights that align well with experimental observations. researchgate.net The inherent fluorescence of such pyrazole derivatives makes them candidates for use in photoactive materials and potentially as probes for detecting specific analytes, leveraging their unique electronic and structural characteristics. researchgate.net

Interactive Data Table: Photophysical Properties of APPQ Derivative

PropertyValueSource
Emission Peak (Photoluminescence)~580 nm researchgate.net
Band Gap Energy (Thin Film)2.3 eV researchgate.net

Corrosion Inhibition Properties

Pyrazole derivatives are recognized for their effectiveness as corrosion inhibitors for various metals in acidic and saline environments. nih.gov Their efficacy is largely attributed to the heterocyclic structure, which contains nitrogen atoms and π-electrons. These features facilitate strong adsorption onto metal surfaces, forming a protective film that shields the metal from corrosive agents. nih.gov This barrier layer impedes both the anodic dissolution of the metal and the cathodic hydrogen evolution reactions, classifying them as mixed-type inhibitors. nih.govresearchgate.net

The mechanism of inhibition involves the adsorption of the inhibitor molecules onto the metal surface, a process that can be described by adsorption isotherms like the Langmuir model. researchgate.netresearchgate.net The adsorption is driven by the interaction between the lone pair electrons of the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic rings, with the vacant d-orbitals of the metal atoms. researchgate.net

Studies on various pyrazole-based methanone (B1245722) derivatives have demonstrated high inhibition efficiencies. For instance, (3,5-dimethyl-1H-pyrazol-1-yl)(4-((3,4-dimethoxybenzylidene)amino)phenyl)methanone (DPMM) showed an efficiency of 95.5% for low-carbon steel in 1 M HCl. researchgate.net Similarly, N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) achieved 90.2% efficiency for C38 steel in 1 M HCl. nih.gov Another related compound, 3-methyl-1H-pyrazol-5-amine (MPA), showed an even higher efficiency of 96.47% for mild steel in 1 M H₂SO₄. nih.gov These findings underscore the potential of the this compound scaffold in developing potent corrosion inhibitors.

Interactive Data Table: Corrosion Inhibition Efficiency of Related Pyrazole Derivatives

InhibitorMetalCorrosive MediumMax. Inhibition Efficiency (%)ConcentrationSource
DPMMLow-carbon Steel1 M HCl95.5400 ppm researchgate.net
MPAPBC38 Steel1 M HCl90.21 mM nih.gov
MPAMild Steel1 M H₂SO₄96.470.8 g/L nih.gov
APTSCopper3% NaCl~9810⁻³ M imist.ma

Role in Photovoltaic Materials or Conductive Polymers

The structural framework of this compound is being explored for its utility in optoelectronic applications, particularly in the field of photovoltaics. researchgate.net Derivatives of this compound are investigated as organic semiconductors due to their potential for efficient electron transport and strong light absorption. researchgate.net

A key example is the derivative 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ). researchgate.net When integrated into n-Si heterojunction devices, thin films of APPQ exhibit characteristic diode behavior and promising photovoltaic properties. researchgate.net These devices have demonstrated the ability to generate a significant open-circuit voltage and short-circuit current under illumination. researchgate.net The performance of these APPQ-based devices highlights the potential of this class of compounds in the development of next-generation solar energy technologies. researchgate.net

The broader field of heterocyclic chemistry also supports the potential for pyrazole derivatives in conductive materials. Related compounds, such as those based on amino-triazoles, have been successfully electropolymerized to form semiconductive polymer films. mdpi.com Theoretical calculations on such polymers show a significant reduction in the energy gap upon polymerization, confirming their semiconductor nature. mdpi.com This suggests a pathway for developing conductive polymers based on the aminopyrazole structure for various electronic applications.

Interactive Data Table: Photovoltaic Properties of an APPQ-Based Heterojunction Device

ParameterValueSource
Open-Circuit Voltage (Voc)0.62 V researchgate.net
Short-Circuit Current (Isc)5.1 x 10⁻⁴ A/cm² researchgate.net
Maximum Output Power (Pmax)0.247 mW/cm² researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-amino-1H-pyrazol-4-yl)phenylmethanone, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via annulation reactions using DMSO as a C1 source, as demonstrated in pyrazole derivatives. For example, VPET/VEA solvent ratios (e.g., 15:1) are critical for yield optimization, with reactions conducted under reflux and monitored via TLC . Characterization involves NMR (¹H and ¹³C) and HRMS to confirm structural integrity .
  • Key Data :

Solvent Ratio (VPET/VEA)Yield (%)Melting Point (°C)
15:158%94–96
8:160%178–180

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., amino, carbonyl) and aromatic protons. HRMS validates molecular weight .
  • Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves bond angles, torsion angles, and packing interactions. For example, monoclinic systems (space group P21/c) with β angles ~91.5° are common in pyrazole derivatives .

Advanced Research Questions

Q. How can contradictions in crystallographic data for derivatives be resolved?

  • Methodology : Contradictions arise from polymorphism or solvent-dependent crystallization. Use SHELXL for refinement and compare metrics like R factors (target < 0.05) and data-to-parameter ratios (>15:1). For example, β angle deviations in monoclinic systems (e.g., 91.559° vs. 90°) may indicate lattice stress .
  • Case Study : A derivative showed V = 1697.57 ų with Z = 4, but conflicting density maps suggested disordered solvent molecules. Re-crystallization in anhydrous conditions resolved this .

Q. What strategies improve yield in multi-step syntheses involving amino-pyrazole intermediates?

  • Methodology :

  • Step 1 : Acylation of pyrazoles (e.g., using 2-fluorophenyl methanone) under dry N₂ to prevent hydrolysis .
  • Step 2 : Chlorination with SOCl₂ or PCl₅ at 0–5°C to minimize side products (e.g., over-chlorination). GC-MS monitors purity .
    • Optimization : Yield increases from 45% to 62% when using slow addition of chlorinating agents and inert atmospheres .

Q. How do electronic effects of substituents influence the reactivity of the pyrazole ring?

  • Methodology : DFT calculations and Hammett plots correlate substituent σ values with reaction rates. For example, electron-withdrawing groups (e.g., -NO₂) deactivate the pyrazole ring, reducing nucleophilic substitution efficiency. Contrastingly, -NH₂ groups enhance electrophilic aromatic substitution .
  • Data :

Substituentσ ValueRelative Rate (k/k₀)
-NO₂+0.780.32
-NH₂-0.662.15

Application-Oriented Questions

Q. What are the applications of this compound in medicinal chemistry?

  • Methodology : The amino-pyrazole core is a pharmacophore in kinase inhibitors. SAR studies show that phenylmethanone derivatives exhibit anti-inflammatory activity (IC₅₀ = 0.8–2.3 µM in COX-2 assays) .
  • Synthetic Pathways : Coupling with triazoles or imidazoles via Suzuki-Miyaura cross-coupling enhances bioactivity .

Q. How can mechanistic studies clarify side reactions during synthesis?

  • Methodology : Isotopic labeling (e.g., ¹⁵N in the amino group) tracks reaction pathways. For example, ¹H-¹⁵N HMBC NMR identified a competing Beckmann rearrangement in one derivative, leading to optimized pH control (pH 6–7) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.